molecular formula C12H10N2O B12971920 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one

8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B12971920
M. Wt: 198.22 g/mol
InChI Key: HLLYPOZXERRROV-UHFFFAOYSA-N
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Description

8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes a pyrrole ring and a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through several methods. One notable method involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This process uses quinoxalinones, hydrochloric acid, and nitric acid as reagents . The reaction is operationally simple and does not require a catalyst, making it an efficient and green approach.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route has been demonstrated through gram-scale synthesis . This suggests potential for industrial application, particularly in the production of antineoplastic agents.

Chemical Reactions Analysis

Types of Reactions: 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxalinone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Substitution reactions, particularly at the methyl group, can lead to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

8-methyl-5H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C12H10N2O/c1-8-4-5-9-11(7-8)14-6-2-3-10(14)12(15)13-9/h2-7H,1H3,(H,13,15)

InChI Key

HLLYPOZXERRROV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=CC=CN32

Origin of Product

United States

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